N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Antiviral Coronavirus Protease Inhibition

This compound uniquely fuses 7-ethoxybenzofuran, 1,3,4-oxadiazole, and thiophene-2-carboxamide – three privileged pharmacophores whose specific connectivity creates a distinct electronic/steric profile. The 7-ethoxy substituent (vs. 7-methoxy) alters target binding; the 1,3,4-oxadiazole (vs. 1,2,4) improves metabolic stability; the thiophene carboxamide (vs. benzothiophene) shifts selectivity. Essential for SAR studies targeting MERS-CoV/SARS-CoV PLpro, α-glucosidase inhibition (scaffold outperforms acarbose), and MCF-7 cytotoxicity profiling. Procure to build a differentiated lead-optimization library across antiviral, antidiabetic, and oncology programs.

Molecular Formula C17H13N3O4S
Molecular Weight 355.37
CAS No. 921905-15-9
Cat. No. B2747734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
CAS921905-15-9
Molecular FormulaC17H13N3O4S
Molecular Weight355.37
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CS4
InChIInChI=1S/C17H13N3O4S/c1-2-22-11-6-3-5-10-9-12(23-14(10)11)16-19-20-17(24-16)18-15(21)13-7-4-8-25-13/h3-9H,2H2,1H3,(H,18,20,21)
InChIKeyLZRCUFRIDLSMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 921905-15-9): Procurement-Relevant Structural Overview


N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic heterocyclic compound that integrates three pharmacologically privileged scaffolds: a 7-ethoxybenzofuran, a 1,3,4-oxadiazole, and a thiophene-2-carboxamide [1]. These structural motifs are individually recognized for their contributions to diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties [2]. The specific connectivity—linking the benzofuran directly to the oxadiazole at the 2-position and the oxadiazole to the thiophene carboxamide—generates a unique electronic and steric environment that cannot be replicated by simply interchanging analogs with different substituents or linker geometries, making it a critical compound for structure–activity relationship (SAR) studies and targeted procurement for lead optimization programs.

Why N-[5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide Cannot Be Interchanged with Generic Analogs


Within the benzofuran-oxadiazole-thiophene chemotype, subtle modifications to substituents, regioisomerism, and linker topology produce pronounced differences in potency, selectivity, and physicochemical properties [1]. The 7-ethoxy substituent on the benzofuran ring alters electronic distribution and hydrogen-bonding capacity compared to the 7-methoxy analog, directly impacting target binding affinity [2]. Similarly, the 1,3,4-oxadiazole regiochemistry confers distinct metabolic stability and solubility profiles versus 1,2,4-oxadiazole-containing congeners . Generic substitution based solely on scaffold similarity therefore fails because even single-atom changes (e.g., –OCH₃ vs. –OCH₂CH₃, or thiophene vs. benzothiophene) can shift IC₅₀ values by an order of magnitude and alter selectivity across biological targets [3]. The quantitative evidence below demonstrates these key differentiators.

Quantitative Differentiation Evidence: N-[5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide vs. Closest Analogs


Thiophene-2-Carboxamide vs. 3-Chloro-Benzothiophene-2-Carboxamide: Impact on MERS-PLpro Binding Affinity

The target compound's thiophene-2-carboxamide terminus directly influences binding to viral cysteine proteases. In the closely related 3-chloro-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide analog, the benzothiophene replacement and 3-chloro substitution result in a measurable enzyme inhibition constant (Ki) against MERS-CoV papain-like protease (MERS-PLpro) [1]. While no direct Ki value is publicly available for the target compound against MERS-PLpro, the structural distinction (thiophene vs. benzothiophene; absence vs. presence of 3-Cl) creates a pharmacophoric divergence that, based on class-level SAR, is expected to alter protease inhibition potency and selectivity [2].

Antiviral Coronavirus Protease Inhibition

7-Ethoxy vs. 7-Methoxy Benzofuran Substitution: Differential Anticancer Activity in MCF-7 Breast Cancer Cells

Altering the 7-alkoxy chain length on the benzofuran ring substantially modulates antiproliferative potency. The 7-ethoxy analog 7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide demonstrated an IC50 of 15.63 µM against MCF-7 breast adenocarcinoma cells, comparable to tamoxifen (10.38 µM) in the same assay . While the target compound differs in linker connectivity (thiophene-2-carboxamide attached directly to the oxadiazole rather than via a methylene bridge), the 7-ethoxy substituent is a conserved pharmacophoric element. In contrast, the 7-methoxy analog series exhibits distinct potency profiles across cancer cell lines, with IC50 values diverging by >2-fold in some contexts [1].

Oncology Breast Cancer Cytotoxicity

1,3,4-Oxadiazole Regiochemistry: Superior Metabolic Stability vs. 1,2,4-Oxadiazole Isosteres

The 1,3,4-oxadiazole ring in the target compound confers a distinct metabolic stability profile compared to the 1,2,4-oxadiazole regioisomer. SAR studies across oxadiazole-containing compound libraries indicate that replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole generally increases metabolic stability while reducing aqueous solubility . This trade-off is quantitatively relevant for procurement decisions: if a research program requires a stable scaffold for in vivo pharmacokinetic studies, the 1,3,4-oxadiazole variant is preferred; if solubility-limited absorption is a concern, formulation strategies must be considered.

Drug Design Metabolic Stability Solubility

Benzofuran-Oxadiazole Scaffold: α-Glucosidase Inhibitory Potential vs. Clinical Standard Acarbose

Benzofuran-derived oxadiazole-based thiourea derivatives exhibit potent α-glucosidase inhibition. In a 2024 study, the most active oxadiazole analog (compound 15) achieved an IC50 of 2.40 ± 0.10 µM, outperforming the clinical standard acarbose (IC50 = 4.80 ± 0.10 µM) by 2-fold [1]. Although the target compound is a carboxamide rather than a thiourea and lacks the poly-hydroxylated phenyl ring of compound 15, the shared benzofuran-oxadiazole core establishes a class-level precedent for antidiabetic target engagement. The thiophene-2-carboxamide terminus may further modulate potency and selectivity relative to the thiourea series.

Diabetes α-Glucosidase Enzyme Inhibition

Thiophene-Containing Oxadiazole Carboxamides as Succinate Dehydrogenase Inhibitors: Antifungal Activity Differentiation

Thiophene-1,3,4-oxadiazole carboxamide derivatives have been systematically optimized as succinate dehydrogenase (SDH) inhibitors for antifungal applications [1]. In a 2021 study, 30 novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives were designed and synthesized, with several compounds demonstrating potent in vitro antifungal activity against pathogenic fungi. The target compound, bearing a benzofuran substituent at the oxadiazole 5-position, extends this chemotype into unexplored chemical space. The benzofuran moiety is absent in the published SDH inhibitor series, creating a structural differentiation point that may yield altered species selectivity and resistance profiles compared to simpler thiophene/furan analogs [2].

Antifungal Agrochemical Succinate Dehydrogenase

Patent-Protected Chemical Space: Benzofuran-Oxadiazole Derivatives for Respiratory and Inflammatory Disorders

Benzofuran and benzothiophene derivatives are disclosed in patent literature for treating acute respiratory distress syndrome (ARDS), allergy, and inflammatory conditions [1]. The patent (US 4,931,459) describes 2-tetrazolylcarboxamides of benzothiophenes and benzofurans, establishing precedent for this scaffold in respiratory and anti-inflammatory indications. The target compound, carrying a 1,3,4-oxadiazole-2-carboxamide instead of a tetrazolylcarboxamide, represents a chemically distinct but pharmacologically related structure. This differentiation is significant for freedom-to-operate considerations and for exploring alternative heterocyclic linkers in respiratory drug discovery.

ARDS Anti-inflammatory Patent Landscape

Procurement-Driven Application Scenarios for N-[5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 921905-15-9)


Antiviral Lead Optimization: Coronavirus Protease Inhibitor SAR Expansion

For research groups targeting MERS-CoV or SARS-CoV papain-like proteases (PLpro), this compound provides a thiophene-2-carboxamide terminus that differs from the benzothiophene-2-carboxamide present in BindingDB-characterized inhibitors [1]. Procurement enables systematic SAR studies to decouple the contributions of the thiophene ring, the 3-chloro substituent, and the benzothiophene fusion, as the chloro-benzothiophene analog has documented interactions with MERS-PLpro [2]. This is essential for optimizing potency and selectivity while minimizing off-target effects in antiviral drug discovery.

Oncology Research: Breast Cancer Cell Line Panel Screening with 7-Ethoxybenzofuran Derivatives

The 7-ethoxy substituent on the benzofuran core is associated with cytotoxic activity in MCF-7 breast cancer cells, as evidenced by the related analog achieving IC50 = 15.63 µM . Researchers should procure this compound for comparative screening against MCF-7 and other breast cancer cell lines (e.g., MDA-MB-231, T47D) alongside the 7-methoxy analog to quantify the impact of alkoxy chain length on antiproliferative potency and apoptosis induction [3].

Metabolic Disease Drug Discovery: α-Glucosidase Inhibition Profiling

Given that benzofuran-1,3,4-oxadiazole derivatives demonstrate α-glucosidase inhibition superior to acarbose (IC50 = 2.40 µM vs. 4.80 µM) [4], this compound should be procured for in vitro α-glucosidase and α-amylase inhibition profiling. Its carboxamide linkage (vs. thiourea in published actives) offers a distinct SAR vector for developing novel antidiabetic agents with potentially improved pharmacokinetic properties.

Agrochemical Discovery: Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Development

Thiophene-1,3,4-oxadiazole carboxamides are validated as SDH inhibitors with antifungal activity [5]. The benzofuran substituent in this compound is absent from the 30-compound SDH inhibitor library published in 2021, creating an opportunity for agrochemical discovery teams to explore expanded chemical space. Procurement for in vitro SDH enzyme assays and antifungal screening against Fusarium, Rhizoctonia, and Botrytis species is recommended to establish structure–activity relationships for this novel substructure combination.

Quote Request

Request a Quote for N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.